molecular formula C7H16OS B13949006 1-Butylthio-2-propanol CAS No. 53408-89-2

1-Butylthio-2-propanol

Cat. No.: B13949006
CAS No.: 53408-89-2
M. Wt: 148.27 g/mol
InChI Key: AHGMUPNIMIWBRK-UHFFFAOYSA-N
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Description

1-Butylthio-2-propanol is an organic compound with the molecular formula C7H16OS It is characterized by the presence of a butylthio group attached to the second carbon of a propanol molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butylthio-2-propanol can be synthesized through several methods. One common approach involves the reaction of 1-chloropropanol with butylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Butylthio-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butylthio-2-propanol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-butylthio-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.

Comparison with Similar Compounds

1-Butylthio-2-propanol can be compared with other similar compounds such as:

    1-Butylthio-2-butanol: Similar structure but with an additional carbon in the backbone.

    1-Butylthio-2-ethanol: Shorter carbon chain compared to this compound.

    1-Butylthio-2-pentanol: Longer carbon chain compared to this compound.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

53408-89-2

Molecular Formula

C7H16OS

Molecular Weight

148.27 g/mol

IUPAC Name

1-butylsulfanylpropan-2-ol

InChI

InChI=1S/C7H16OS/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3

InChI Key

AHGMUPNIMIWBRK-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(C)O

Origin of Product

United States

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